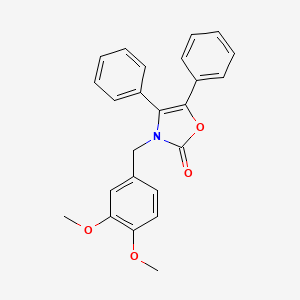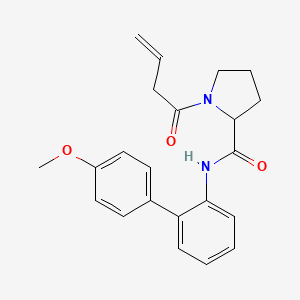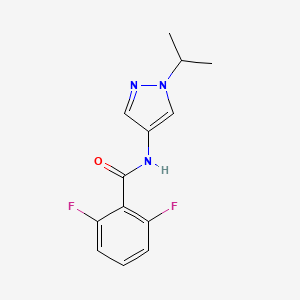![molecular formula C22H29FN2O B6002765 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6002765.png)
2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in medical research.
作用機序
2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol acts as a dopamine receptor agonist, specifically targeting the D1 and D2 receptors. It has been found to increase the release of dopamine in the brain, leading to its rewarding effects. 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol also acts as a serotonin receptor agonist, targeting the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol include increased dopamine release, increased heart rate, increased blood pressure, and increased body temperature. 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been found to induce locomotor activity and stereotypy in animals.
実験室実験の利点と制限
One advantage of using 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its high potency, which allows for smaller doses to be used. This can reduce the cost of experiments and minimize the risk of side effects. However, 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been found to have a short half-life, which can make it difficult to study its long-term effects. Additionally, 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been found to have a high potential for abuse, which can raise ethical concerns in research studies.
将来の方向性
There are several future directions for research involving 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been found to act as a dopamine receptor agonist. Another area of interest is its potential use in the treatment of drug addiction, as it has been found to have rewarding effects similar to cocaine. Additionally, further research is needed to understand the long-term effects of 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol and its potential for abuse.
合成法
The synthesis of 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves the reaction of 1-(3-phenylpropyl)piperazine with 3-fluorobenzyl chloride in the presence of a base catalyst. The resulting compound is then reduced using sodium borohydride to obtain 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. The purity of the compound can be increased through recrystallization or chromatography.
科学的研究の応用
2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been used in various research studies related to neuroscience, pharmacology, and toxicology. It has been found to act as a dopamine receptor agonist, which makes it a potential candidate for the treatment of Parkinson's disease. 2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been used in studies related to drug abuse and addiction, as it has been found to have rewarding effects similar to cocaine.
特性
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O/c23-21-10-4-8-20(16-21)17-24-13-14-25(22(18-24)11-15-26)12-5-9-19-6-2-1-3-7-19/h1-4,6-8,10,16,22,26H,5,9,11-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKWZDWWRGVOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC=C2)F)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6002684.png)
![2-methyl-7-{[2-(4-methylphenoxy)ethyl]sulfonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6002691.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6002700.png)
![3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-propanol](/img/structure/B6002705.png)
![3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6002706.png)
![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)


![1-(5-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6002725.png)

![N-(2-methylphenyl)-2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B6002739.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B6002742.png)
![7-(cyclopropylmethyl)-2-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6002746.png)